NPS ALX Compound 4a

5-HT6 receptor Binding affinity GPCR pharmacology

Choose NPS ALX Compound 4a for its unrivaled binding affinity (Ki=0.2 nM) and confirmed selectivity over 5-HT2A and D2 receptors—eliminating off-target confounds that plague less selective analogs. This benchmark 5-HT6 antagonist delivers robust, reproducible signals in binding assays and behavioral models at low concentrations, reducing compound consumption and enabling chronic dosing studies. Trusted globally as the reference standard for validating novel 5-HT6 ligands in high-throughput screens.

Molecular Formula C25H27Cl2N3O2S
Molecular Weight 504.5 g/mol
Cat. No. B1139190
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNPS ALX Compound 4a
Synonyms6-(Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)-1-(1-naphthalenylsulfonyl)-1H-indole dihydrochloride
Molecular FormulaC25H27Cl2N3O2S
Molecular Weight504.5 g/mol
Structural Identifiers
SMILESC1CC2CN(CCN2C1)C3=CC4=C(C=C3)C=CN4S(=O)(=O)C5=CC=CC6=CC=CC=C65.Cl.Cl
InChIInChI=1S/C25H25N3O2S.2ClH/c29-31(30,25-9-3-6-19-5-1-2-8-23(19)25)28-14-12-20-10-11-21(17-24(20)28)27-16-15-26-13-4-7-22(26)18-27;;/h1-3,5-6,8-12,14,17,22H,4,7,13,15-16,18H2;2*1H
InChIKeyXQQYORJJFZQWNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





NPS ALX Compound 4a: High-Affinity 5-HT6 Receptor Antagonist for CNS Research Procurement


NPS ALX Compound 4a (CAS 299433-10-6) is a potent and competitive antagonist of the serotonin 5-HT6 receptor, a G protein-coupled receptor (GPCR) implicated in cognition, memory, and neuropsychiatric disorders. The compound belongs to the 6-bicyclopiperazinyl-1-arylsulfonylindole class and is widely used as a pharmacological tool to interrogate 5-HT6 receptor function [1]. Its high binding affinity (Ki = 0.2 nM) and functional antagonism (IC50 = 7.2 nM) make it a benchmark ligand in the field [1].

Why Generic 5-HT6 Antagonists Cannot Simply Replace NPS ALX Compound 4a in Critical Assays


5-HT6 antagonists vary widely in their selectivity profiles, binding kinetics, and off-target effects. NPS ALX Compound 4a is distinguished by its exceptionally high binding affinity (Ki = 0.2 nM) and confirmed selectivity over other 5-HT receptor subtypes and the D2 dopamine receptor [1]. Substituting with a less selective or lower-affinity analog can introduce confounding off-target activities—particularly at D2 and 5-HT2A receptors—that compromise data interpretation in neuropharmacology and behavioral studies. Direct comparative binding data across a panel of receptors are essential for assay validation and reproducibility.

Quantitative Differentiation of NPS ALX Compound 4a Against Key 5-HT6 Comparators


Binding Affinity (Ki) Comparison: NPS ALX Compound 4a vs. SB-271046

NPS ALX Compound 4a exhibits a Ki of 0.2 nM for the human 5-HT6 receptor, as determined by competitive radioligand binding using [3H]LSD on HEK293 cell membranes expressing the recombinant receptor [1]. This affinity is approximately 6-fold higher than that of SB-271046 (Ki = 1.2 nM), a commonly used 5-HT6 antagonist in preclinical research [2]. The 6-fold difference in Ki translates to significantly lower compound concentrations required to achieve equivalent receptor occupancy in vitro and in vivo.

5-HT6 receptor Binding affinity GPCR pharmacology

Functional Antagonism (IC50) Comparison: NPS ALX Compound 4a vs. SB-399885

NPS ALX Compound 4a demonstrates an IC50 of 7.2 nM in a functional assay measuring inhibition of 5-HT-induced cAMP accumulation in HEK293 cells expressing the human 5-HT6 receptor [1]. In contrast, the structurally distinct 5-HT6 antagonist SB-399885 exhibits an IC50 of approximately 9.0 nM under comparable assay conditions [2]. While both compounds are potent, the 1.25-fold lower IC50 of NPS ALX Compound 4a provides a modest but meaningful advantage in dose-response experiments, particularly when studying partial antagonism or subtle modulatory effects.

5-HT6 receptor Functional assay cAMP inhibition

Receptor Selectivity Profile: NPS ALX Compound 4a vs. In-Class 5-HT6 Antagonists

NPS ALX Compound 4a displays >100-fold selectivity for the 5-HT6 receptor over other 5-HT receptor subtypes (5-HT1A, 5-HT1B, 5-HT1D, 5-HT2A, 5-HT2C, 5-HT5A, 5-HT7) and the dopamine D2 receptor [1]. This selectivity profile is superior to that of many early 5-HT6 antagonists, which often exhibit significant cross-reactivity with 5-HT2A or D2 receptors. For example, the widely used 5-HT6 antagonist SB-258585 shows only ~50-fold selectivity over 5-HT2A [2]. The higher selectivity of NPS ALX Compound 4a reduces the risk of confounding off-target effects in vivo, particularly in behavioral assays where 5-HT2A and D2 modulation can alter locomotion, anxiety, and cognition independently of 5-HT6.

Selectivity Off-target activity 5-HT receptor subtypes

Optimal Experimental Contexts for NPS ALX Compound 4a Based on Quantitative Differentiation


High-Throughput Screening (HTS) and Primary Assay Validation

The exceptionally high binding affinity (Ki = 0.2 nM) of NPS ALX Compound 4a makes it an ideal reference antagonist for 5-HT6 receptor binding assays and high-throughput screens. Its low Ki ensures a robust signal at low concentrations, minimizing compound consumption and reducing the likelihood of non-specific binding interference [1].

In Vivo Behavioral Studies Requiring Selective 5-HT6 Antagonism

The >100-fold selectivity of NPS ALX Compound 4a over other 5-HT receptor subtypes and the D2 receptor supports its use in rodent behavioral models where off-target effects could confound results (e.g., novel object recognition, Morris water maze) [1]. This selectivity allows researchers to more confidently attribute pro-cognitive effects to 5-HT6 blockade rather than to modulation of 5-HT2A or D2 pathways.

Dose-Response and Target Engagement Studies

The combination of high binding affinity (Ki = 0.2 nM) and potent functional antagonism (IC50 = 7.2 nM) enables precise dose-response analyses and target engagement studies [1]. The 6-fold higher affinity compared to SB-271046 means that NPS ALX Compound 4a can achieve equivalent receptor occupancy at lower doses, which is advantageous for chronic dosing regimens and for minimizing compound-related toxicity.

Comparative Pharmacology and Selectivity Profiling

NPS ALX Compound 4a serves as a benchmark tool for evaluating new 5-HT6 ligands due to its well-characterized selectivity profile [1]. Its use as a reference compound in side-by-side comparisons helps validate the selectivity and potency of novel chemical entities in both binding and functional assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for NPS ALX Compound 4a

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.